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molecular formula C20H24N2O5 B8415145 3-Benzyloxycarbonylamino 6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

3-Benzyloxycarbonylamino 6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

Cat. No. B8415145
M. Wt: 372.4 g/mol
InChI Key: XOJWSQIWRSNNIU-UHFFFAOYSA-N
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Patent
US06211184B1

Procedure details

Sodium hydride (5.3 g, 0.22 mol) was added to a stirred slurry of 3-benzyloxycarbonylamino-6-methyl-2-pyridinone (16-2; 53.2 g, 0.20 mol) in THF at 0° C. t-Butylbromoacetate (45 ml, 0.27 mol) was added to the resulting solution and a precipitate rapidly forms. The reaction was warmed to rt over 1 h and after 2 h the solvent was evaporated in vacuo and the residue was partitioned between 1:1 water/brine (200 ml) and 6:1 THF/methylene chloride (700 ml). The organic layer was dried (Na2SO4) and evaporated in vacuo to a solid which was triturated with hexane to give the title compound 16-3 as a crystalline solid:
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]([NH:13][C:14]1[C:15](=[O:21])[NH:16][C:17]([CH3:20])=[CH:18][CH:19]=1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:22]([O:26][C:27](=[O:30])[CH2:28]Br)([CH3:25])([CH3:24])[CH3:23]>C1COCC1>[C:22]([O:26][C:27](=[O:30])[CH2:28][N:16]1[C:17]([CH3:20])=[CH:18][CH:19]=[C:14]([NH:13][C:11]([O:10][CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:12])[C:15]1=[O:21])([CH3:25])([CH3:24])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
53.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C(NC(=CC1)C)=O
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting solution
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 1:1 water/brine (200 ml) and 6:1 THF/methylene chloride (700 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1C(C(=CC=C1C)NC(=O)OCC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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